molecular formula C21H18N2O B11635439 N-(4-ethoxyphenyl)acridin-9-amine

N-(4-ethoxyphenyl)acridin-9-amine

Cat. No.: B11635439
M. Wt: 314.4 g/mol
InChI Key: XVEBRLBGCRNIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Electrophilic Substitution: This reaction involves the replacement of a hydrogen atom with an electrophile.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)acridin-9-amine is similar to other acridine derivatives such as:

What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and interactions with biomolecular targets.

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)acridin-9-amine

InChI

InChI=1S/C21H18N2O/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23)

InChI Key

XVEBRLBGCRNIRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.